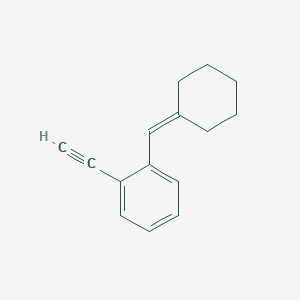
1-(Cyclohexylidenemethyl)-2-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylidenemethyl)-2-ethynylbenzene is an organic compound that features a cyclohexylidene group attached to a benzene ring with an ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the cyclohexylidene intermediate in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylidenemethyl)-2-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The cyclohexylidene group can be reduced to form cyclohexylmethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohexylidenemethyl)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylidenemethyl)-2-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the cyclohexylidene group can influence the compound’s overall conformation and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclohexylmethyl)-2-ethynylbenzene: Similar structure but with a cyclohexylmethyl group instead of a cyclohexylidene group.
1-(Cyclohexylidenemethyl)-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
1-(Cyclohexylidenemethyl)-2-ethynylphenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
1-(Cyclohexylidenemethyl)-2-ethynylbenzene is unique due to the presence of both the cyclohexylidene and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
819871-41-5 |
|---|---|
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-(cyclohexylidenemethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C15H16/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,6-7,10-12H,3-5,8-9H2 |
Clave InChI |
RKSOQFXVTPNPSC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
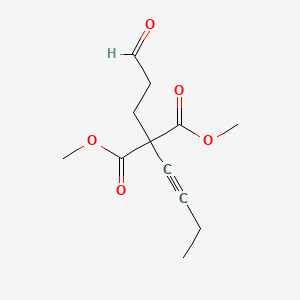
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
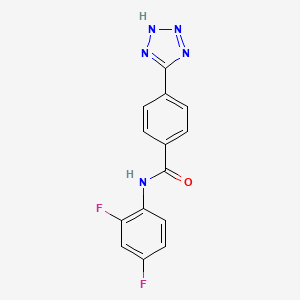
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
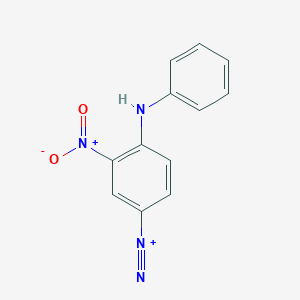

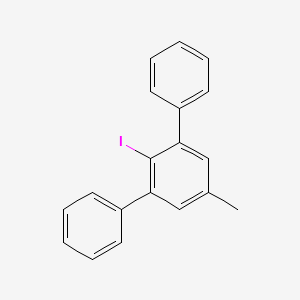
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)

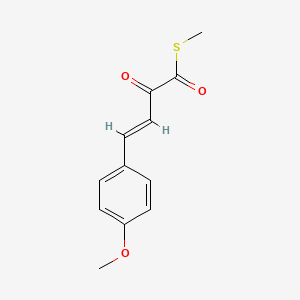
![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
